(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride
Description
(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid; hydrochloride is a stable isotope-labeled derivative of L-arginine hydrochloride, designed for advanced applications in drug development and metabolic studies. Its structure incorporates five ¹³C atoms in the pentanoic acid backbone and two ¹⁵N atoms at the azanyl (amine) groups, enabling precise quantitative tracking in pharmacokinetic and proteomic research .
Properties
IUPAC Name |
(2R)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYBZJRPHEQDG-QQIPSHICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C@H]([13C](=O)O)[15NH2])[13CH2][15NH2].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride involves the incorporation of stable isotopes into the L-Ornithine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from labeled precursors, the synthesis involves multiple steps of chemical reactions to introduce the carbon-13 and nitrogen-15 isotopes into the L-Ornithine structure.
Biological Methods: Utilizing microorganisms or cell cultures that can incorporate labeled isotopes into amino acids during their metabolic processes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis. The process includes:
Fermentation: Using genetically modified microorganisms to produce labeled amino acids.
Chemical Synthesis: Scaling up the chemical synthesis process to produce larger quantities of the labeled compound.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to L-Glutamate through oxidative deamination.
Reduction: Reduction of the carboxyl group to form corresponding alcohols.
Substitution: Amino group substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Using reagents like acyl chlorides or sulfonyl chlorides under mild conditions.
Major Products Formed
Oxidation: Formation of L-Glutamate.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of various L-Ornithine derivatives.
Scientific Research Applications
(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand amino acid metabolism and pathways.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of the urea cycle.
Medicine: Utilized in clinical research to study liver function and disorders related to ammonia detoxification.
Industry: Applied in the production of labeled compounds for pharmaceutical research and development.
Mechanism of Action
(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride exerts its effects by participating in the urea cycle, where it helps convert ammonia into urea for excretion. The labeled isotopes allow for precise tracking of the compound’s metabolic fate, providing insights into the molecular targets and pathways involved in amino acid metabolism.
Comparison with Similar Compounds
Key Chemical Properties :
- Molecular Weight : 227.63 g/mol (theoretical) .
- CAS Number : 2483829-29-2 .
- PubChem CID : 162642131 .
- Hydrogen Bond Donors/Acceptors: 5 donors, 4 acceptors .
- Stereochemistry : Single stereocenter at the C2 position, preserving the (S)-configuration of natural L-arginine .
This compound is typically stored at +4°C and shipped at room temperature, with >95% purity confirmed via HPLC . Its isotopic labeling facilitates tracer studies in metabolic pathways, particularly in monitoring arginine utilization in diseases like cancer or immune disorders .
Comparison with Similar Compounds
Structural and Isotopic Analogues
Table 1: Isotope-Labeled Arginine Derivatives
*Theoretical calculation based on isotopic substitution.
Key Differences :
- Isotopic Pattern: The target compound’s ¹³C5 and ¹⁵N2 labeling is distinct from L-arginine-¹³C6,¹⁵N4,d7, which includes deuterium for enhanced NMR signal resolution . Perfluoro-¹³C5-pentanoic acid lacks nitrogen isotopes and serves environmental monitoring rather than biomedical applications .
- Functional Groups: Unlike perfluoro analogues, the target compound retains arginine’s guanidino group, critical for enzyme binding (e.g., arginase inhibition) .
Functional Analogues in Drug Discovery
Table 2: Structurally Related Bioactive Compounds
Key Observations :
- Structural Modifications : ZINC33978586 and ZINC01677572 feature hydroxyl groups at C2, enhancing hydrogen bonding with arginase’s active site . The target compound lacks these groups, prioritizing isotopic utility over direct enzyme inhibition.
- Binding Affinity: Non-isotopic analogues like ZINC33978586 show strong hypothetical binding (ΔG = -9.2 kcal/mol) to Human Arginase I, making them potent drug candidates for diseases like leishmaniasis .
Physicochemical and Metabolic Considerations
- Solubility: The target compound dissolves in DMSO, ethanol, or water, similar to non-isotopic arginine derivatives . However, deuterated versions (e.g., L-arginine-¹³C6,¹⁵N4,d7) may exhibit altered solubility due to deuterium’s kinetic isotope effects .
- Metabolic Stability : Deuterium in analogues like L-arginine-d7 can prolong half-life by reducing CYP450 metabolism, whereas ¹³C/¹⁵N labels in the target compound minimize metabolic interference, ideal for tracer studies .
Biological Activity
(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride is a stable isotope-labeled compound derived from L-Ornithine. This compound is notable for its dual isotopic labeling with nitrogen-15 and carbon-13, which enhances its utility in various biological and biochemical studies. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and applications in research.
| Property | Details |
|---|---|
| Molecular Formula | C8H17N5O3 |
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1346617-00-2 |
The isotopic labeling allows researchers to trace the compound's metabolic pathways and interactions within biological systems.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Chemical Synthesis : Starting from labeled precursors to introduce carbon-13 and nitrogen-15 isotopes into the L-Ornithine structure.
- Biological Methods : Utilizing genetically modified microorganisms to produce labeled amino acids through metabolic processes.
- Purification : Techniques such as chromatography and recrystallization are employed to achieve high purity levels.
The biological activity of this compound is primarily linked to its role in the urea cycle. It facilitates the conversion of ammonia into urea for excretion. The isotopic labels enable precise tracking of the compound’s metabolic fate:
- Metabolic Pathways : The compound participates in amino acid metabolism and helps elucidate pathways involved in nitrogen metabolism.
- Protein Synthesis : It plays a role in protein synthesis and degradation studies.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anti-inflammatory Effects : Compounds with similar structures have shown potential anti-inflammatory properties.
- Antimicrobial Properties : There is evidence suggesting that certain derivatives may possess antimicrobial activity.
- Metabolic Modulation : The compound can modulate metabolic pathways due to its structural characteristics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Glycine | Simplest amino acid | Neurotransmitter | No substitutions |
| L-Alanine | Methyl group | Energy metabolism | Non-polar side chain |
| L-Lysine | Additional amine | Protein synthesis | Positively charged |
| L-Tyrosine | Aromatic ring | Precursor to neurotransmitters | Hydroxyl group |
| (2S)-2-(Aminoacetyl)-5-(methylideneamino)pentanoic acid | Similar backbone but fewer isotopes | Potentially similar activities | Lacks isotopic labeling |
The unique isotopic labeling of (2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid enhances its research utility by allowing detailed tracking of molecular behavior.
Applications in Research
The compound has diverse applications across various fields:
- Metabolic Studies : Used as a tracer in understanding amino acid metabolism.
- Clinical Research : Investigates liver function and disorders related to ammonia detoxification.
- Pharmaceutical Development : Assists in studying pharmacokinetics and drug metabolism.
Case Studies
Recent studies utilizing (2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid include:
- Study on Urea Cycle Dysfunction : Researchers tracked the incorporation of the compound into urea cycle metabolites to understand disorders associated with ammonia toxicity.
- Protein Synthesis Investigation : The compound was used to trace labeled nitrogen in protein synthesis pathways in cultured cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
